Stenophylline A
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Overview
Description
Stenophylline A is a natural product found in Veratrum nigrum with data available.
Scientific Research Applications
Antifungal Properties
Stenophylline A, along with other steroidal alkaloids from Veratrum taliense, has demonstrated significant antifungal properties. This includes potent activity against phytopathogenic fungi like Phytophthora capisis and Rhizoctonia cerealis, highlighting its potential in addressing plant diseases and agricultural applications (Zhou et al., 2003).
Cardiovascular Effects
Chemical studies on Veratrum stenophyllum, which contains this compound, have shown that this compound can significantly lower blood pressure and heart rate in anesthetized cats. This suggests its potential application in cardiovascular research and treatment strategies (Li Gy & Sun Nj, 1982).
Novel Structural Characteristics
Research into this compound and related compounds has revealed unique structural characteristics. Such studies contribute to the broader understanding of steroidal alkaloids and their diverse biological activities, which can be crucial in the development of new therapeutic agents (Mizuno et al., 1991).
Properties
CAS No. |
90541-57-4 |
---|---|
Molecular Formula |
C37H55NO10 |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
(Z)-4-[(1S,2S,6S,9S,10R,11S,12R,13R,15R,16R,19S,22R,23S)-13-[(Z)-3-carboxybut-2-enyl]-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C37H55NO10/c1-18-6-7-24-21(4)27-23(17-38(24)16-18)22-15-36-29(28(22)35(46,30(27)40)11-9-20(3)32(43)44)25(39)14-26-33(36,5)12-13-34(45,37(26,47)48-36)10-8-19(2)31(41)42/h8-9,18,21-30,39-40,45-47H,6-7,10-17H2,1-5H3,(H,41,42)(H,43,44)/b19-8-,20-9-/t18-,21-,22-,23-,24-,25+,26?,27+,28?,29-,30+,33-,34-,35+,36?,37-/m0/s1 |
InChI Key |
NQQDXUQABFCHGS-HQSXMINWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3[C@@H](CN2C1)[C@@H]4CC56[C@H](C4[C@@]([C@@H]3O)(C/C=C(/C)\C(=O)O)O)[C@@H](CC7[C@@]5(CC[C@]([C@]7(O6)O)(C/C=C(/C)\C(=O)O)O)C)O)C |
SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4C(C3O)(CC=C(C)C(=O)O)O)C(CC7C5(CCC(C7(O6)O)(CC=C(C)C(=O)O)O)C)O)C |
Canonical SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4C(C3O)(CC=C(C)C(=O)O)O)C(CC7C5(CCC(C7(O6)O)(CC=C(C)C(=O)O)O)C)O)C |
Synonyms |
stenophylline A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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